molecular formula C26H34N4O10 B322958 6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE

6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE

Cat. No.: B322958
M. Wt: 562.6 g/mol
InChI Key: NRQBBAYURNAHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide is a chemical compound with the molecular formula C26H34N4O10. It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a hexanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide
  • 1,5-Bis(3,4,5-trimethoxyphenyl)-3-mercaptoformazan
  • 3,4,5-Trimethoxycinnamamide derivatives

Uniqueness

N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide stands out due to its unique combination of two 3,4,5-trimethoxyphenyl groups and a hexanedihydrazide backbone. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H34N4O10

Molecular Weight

562.6 g/mol

IUPAC Name

1-N//',6-N//'-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide

InChI

InChI=1S/C26H34N4O10/c1-35-17-11-15(12-18(36-2)23(17)39-5)25(33)29-27-21(31)9-7-8-10-22(32)28-30-26(34)16-13-19(37-3)24(40-6)20(14-16)38-4/h11-14H,7-10H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)

InChI Key

NRQBBAYURNAHBC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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